Methyl 2-bromo-5-fluorosulfonylbenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 2-bromo-5-fluorosulfonylbenzoate” is a chemical compound with the molecular formula C8H6BrFO2 . It is used as a pharmaceutical intermediate . The average mass of this compound is 233.034 Da .

Synthesis Analysis

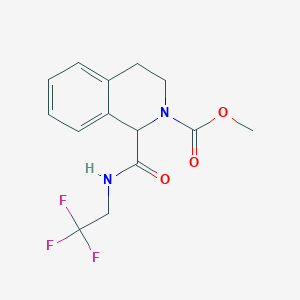

The synthesis of “Methyl 2-bromo-5-fluorosulfonylbenzoate” is not explicitly mentioned in the search results. The synthesis of such compounds often involves complex organic reactions .Molecular Structure Analysis

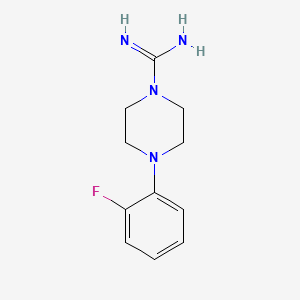

The molecular structure of “Methyl 2-bromo-5-fluorosulfonylbenzoate” consists of a benzene ring substituted with bromo, fluoro, and sulfonyl groups . The exact 3D structure can be obtained from databases like ChemSpider .Physical And Chemical Properties Analysis

“Methyl 2-bromo-5-fluorosulfonylbenzoate” has a molecular weight of 233.034 . It is a liquid at 20 degrees Celsius . The exact physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Scientific Research Applications

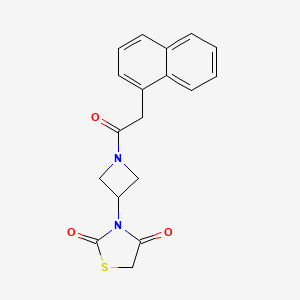

Synthesis of Heterocycles

The presence of bromo and sulfonyl groups in compounds is often leveraged in the synthesis of heterocyclic compounds. For example, the development of a new fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride, showcases the utility of bromo and sulfonyl fluoride functionalities in regioselective synthesis of 5-sulfonylfluoro isoxazoles through a [3+2] cycloaddition process (Jing Leng & Hua-Li Qin, 2018). This example underlines the potential of similar compounds for constructing complex molecular architectures.

Medicinal Chemistry Applications

The functional groups present in "Methyl 2-bromo-5-fluorosulfonylbenzoate" are also pertinent in the design of bioactive molecules. For instance, substituted benzenesulfonamides have been explored as aldose reductase inhibitors, highlighting the significance of the sulfonyl group in contributing to biological activity (P. Alexiou & V. Demopoulos, 2010). This suggests the potential application of "Methyl 2-bromo-5-fluorosulfonylbenzoate" in the synthesis of therapeutic agents.

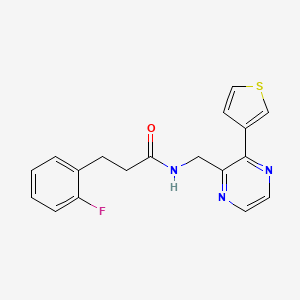

Catalysis and Green Chemistry

The synthesis of complex molecules often requires catalysts that can facilitate the reaction under mild conditions. For example, magnetic nanocatalysts have been used for the green synthesis of tetrazoles, illustrating the potential of incorporating sulfonyl groups into catalyst design for enhancing reaction efficiency and sustainability (M. Ghasemzadeh & B. Akhlaghinia, 2017). This indicates the utility of "Methyl 2-bromo-5-fluorosulfonylbenzoate" in catalysis, particularly in the synthesis of nitrogen-containing heterocycles.

Safety and Hazards

properties

IUPAC Name |

methyl 2-bromo-5-fluorosulfonylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO4S/c1-14-8(11)6-4-5(15(10,12)13)2-3-7(6)9/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKTLOEBFTPLCHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)S(=O)(=O)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-bromo-5-fluorosulfonylbenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-hydroxy-2-methylpropyl)(methyl)amino]-N,N-dimethylacetamide](/img/structure/B2680475.png)

![Tert-butyl 4-[4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)phenyl]piperazine-1-carboxylate](/img/structure/B2680477.png)

![1-(2-Chloro-5-fluorobenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2680482.png)

![3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B2680490.png)